molecular formula C30H20O10 B1264819 (+)-Volkensiflavone

(+)-Volkensiflavone

Cat. No. B1264819
M. Wt: 540.5 g/mol
InChI Key: YOGANETYFUQWIM-PXJZQJOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-volkensiflavone is a natural product found in Rheedia edulis and Garcinia livingstonei. It has a role as a plant metabolite. It is a biflavonoid, a hydroxyflavanone and a hydroxyflavone.

Scientific Research Applications

Antibacterial and Antioxidant Properties

(+)-Volkensiflavone, a compound isolated from various plant species, has demonstrated significant antibacterial and antioxidant activities. In studies, it exhibited higher antibacterial activity against strains such as Bacillus anthracis, Escherichia coli, and Staphylococcus aureus. The compound also showed notable antioxidant activity, suggesting its potential as a source of natural antibacterial and antioxidant agents (Mbwambo et al., 2012).

Potential in Treating Alzheimer's Disease

A study on a triple transgenic mouse model of Alzheimer's disease found that biflavonoids, including (+)-volkensiflavone, could have neuroprotective effects. The treatment with a biflavonoid fraction from Garcinia madruno, which included (+)-volkensiflavone, reduced β-amyloid deposition and tau pathology in the brain, suggesting potential therapeutic benefits for Alzheimer's disease (Sabogal-Guáqueta et al., 2017).

Aphrodisiac and Antihypertensive Effects

(+)-Volkensiflavone has been identified in Allanblackia floribunda, a plant traditionally used for its aphrodisiac and antihypertensive properties. Research has validated these traditional uses, indicating the role of (+)-volkensiflavone in these effects (Brusotti et al., 2016).

Role in Atheroprotection

A study on the atheroprotective effects of biflavonoids showed that (+)-volkensiflavone, among other biflavonoids, can modulate the interaction between macrophages and oxidized LDL, a key event in atherosclerosis. The compound demonstrated antioxidant, anti-inflammatory, and atheroprotective effects in both in vitro and in vivo models (Tabares-Guevara et al., 2017).

Antimicrobial Modulatory Effects

(+)-Volkensiflavone was found to have a modulatory effect on drug resistance in Staphylococcus aureus strains overexpressing efflux pump genes. The compound enhanced the activity of antibiotics, suggesting its potential as an adjuvant in antibiotic therapy for multidrug-resistant strains (Silva et al., 2020).

properties

Molecular Formula

C30H20O10

Molecular Weight

540.5 g/mol

IUPAC Name

8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C30H20O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,27,29,31-36H/t27-,29+/m1/s1

InChI Key

YOGANETYFUQWIM-PXJZQJOASA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O

SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O

Origin of Product

United States

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